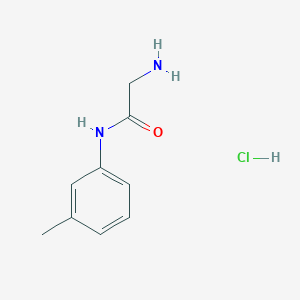

![molecular formula C15H23Cl2NO B1441706 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-98-0](/img/structure/B1441706.png)

2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride

Overview

Description

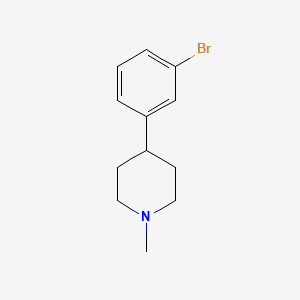

2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with various applications in scientific research and industry. It belongs to the class of piperidines .

Molecular Structure Analysis

The molecular formula of 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride is C15H23Cl2NO . Its average mass is 304.255 Da and its mono-isotopic mass is 303.115662 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride include a molecular weight of 304.3 g/mol. Its Polar Surface Area (PSA) is 21.26000 and its LogP is 4.94420 .Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound is utilized for its chemical properties that can aid in the separation and analysis of complex mixtures. Its unique structure may interact with various analytes, making it a potential candidate for use in chromatographic methods . It could serve as a stationary phase modifier in gas chromatography or as a component in high-performance liquid chromatography (HPLC) mobile phases to improve resolution and peak shapes.

Biopharma Production

2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride: may be involved in the synthesis of pharmaceuticals where its piperidine ring can be a key building block. In biopharma production, such compounds are often intermediates in the synthesis of more complex molecules. Its stability under various conditions makes it suitable for reactions requiring stringent control .

Life Science Research

This compound’s role in life science research could be multifaceted. It might be used in molecular biology as a reagent for modifying other compounds or as a part of a buffer solution. Its properties could also make it useful in bioassays where it acts as a ligand for certain receptors or enzymes, helping in the study of biological pathways .

Chromatography

Chromatography relies heavily on the chemical interactions between the stationary phase, mobile phase, and the analytes2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride could be used to tailor these interactions, especially in affinity chromatography where its specific binding to certain molecules could be exploited .

Mass Spectrometry

In mass spectrometry, this compound could be used as a matrix in matrix-assisted laser desorption/ionization (MALDI) techniques. Its ability to absorb laser energy and facilitate the ionization of analytes without fragmenting them could be particularly valuable in the analysis of large biomolecules .

Chemical Synthesis

As a chemical reagent, 2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride could be employed in various organic synthesis reactions. Its piperidine moiety is a common motif in many pharmaceuticals, and its introduction into a molecular framework can be crucial for the activity of the final compound .

properties

IUPAC Name |

2-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO.ClH/c1-2-12-11-14(6-7-15(12)16)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFCXDRRPRFIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OCCC2CCCCN2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)

![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)

![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)

![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)

![3-[4-Bromo-2-(tert-butyl)phenoxy]azetidine](/img/structure/B1441635.png)

![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)

![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)